![molecular formula C11H10O4 B1286395 1-(苯并[d][1,3]二氧杂环-5-基)环丙烷甲酸 CAS No. 862574-89-8](/img/structure/B1286395.png)
1-(苯并[d][1,3]二氧杂环-5-基)环丙烷甲酸
描述
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group, with a benzo[d][1,3]dioxol-5-yl substituent. This structure is of interest due to the presence of the strained cyclopropane ring, which can impart unique chemical properties and reactivity. The benzo[d][1,3]dioxol-5-yl group is also noteworthy as it is a moiety present in various bioactive compounds.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been demonstrated through different methodologies. For instance, 1,1-cyclopropane aminoketones, which share the cyclopropane core with the compound of interest, were synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, employing DBU as the base in dichloromethane . Although this method does not directly apply to the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, it provides insight into potential synthetic routes involving cyclopropane rings.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes was confirmed by elemental analysis, infrared (IR), 1H nuclear magnetic resonance (1H-NMR), and 13C nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques could similarly be applied to analyze the structure of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid.
Chemical Reactions Analysis
Cyclopropane-containing compounds are known to undergo various chemical reactions due to the strain in the three-membered ring. The Wittig olefination reaction has been used to synthesize cyclopropyl amino acids from cyclopropane carboxylates, indicating that such compounds can participate in carbon-carbon double bond-forming reactions . This suggests that 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid could also be amenable to similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be quite distinct due to the ring strain and substituents attached to the cyclopropane core. For instance, the radical polymerization of difunctional 2-vinyl-cyclopropanes has been shown to result in hard, transparent, crosslinked polymers, with the polymerization process causing a slight expansion in volume . These findings provide a glimpse into the potential properties of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, although specific properties would need to be empirically determined.
科学研究应用
合成和表征
- 该化合物已被用于合成新的 1,8-萘酰亚胺衍生物与非蛋白氨基酸。这些衍生物对人肿瘤细胞系表现出细胞毒活性,其中一种特定化合物显示出的活性与抗癌药物美法仑相当 (Marinov 等人,2019).
结构阐明
- 它是合成新型吡唑衍生物的前体。这些化合物已使用核磁共振、质谱分析和 X 射线衍射等各种技术对其结构进行了分析,表明在材料科学和化学研究中具有潜力 (Naveen 等人,2018).
抗肿瘤活性
- 该化合物参与苯并[d][1,3]二氧杂环稠合 1,4-噻氮杂菲的合成,显示出显着的抗肿瘤活性。合成的化合物对人癌细胞系显示出显着的抗增殖活性,表明它们在药理学应用中的潜力 (Wu 等人,2017).
光化学和聚合
- 它被用于聚合物化学领域,特别是作为自由基聚合的光引发剂。合成的衍生物显示出作为笼式单组分 II 型光引发剂的潜力 (Kumbaraci 等人,2012).
生物活性和药效学
- 该化合物用于合成硫脲衍生物,该衍生物显示出优异的除草剂和杀菌剂活性。这表明它在农用化学品开发中的用途 (Tian 等人,2009).
木脂素合成
- 它通过串联 Pummerer-Diels-Alder 反应序列在 1-芳基萘木脂素的合成中发挥作用,突出了其在有机合成和药物化学中的应用 (Padwa 等人,1996).
有机硒化合物
- 该化合物已用于合成新型有机硒化合物,展示了其在合成具有潜在生物和化学意义的新型分子的应用中 (Nagpal 等人,2015).
未来方向
Future research on “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” and its derivatives could focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these compounds . Additionally, more studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVDTIYQUASAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559254 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid | |
CAS RN |
862574-89-8 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

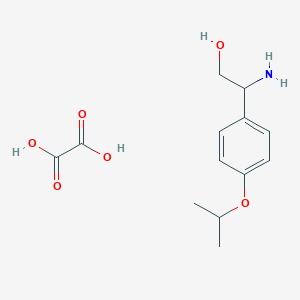
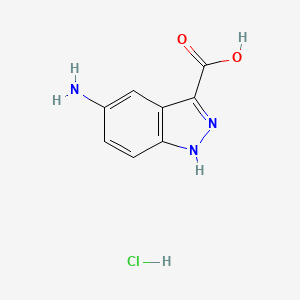
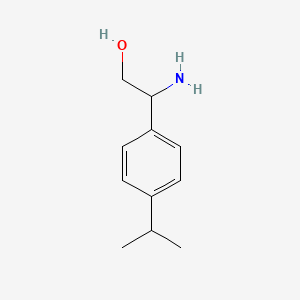
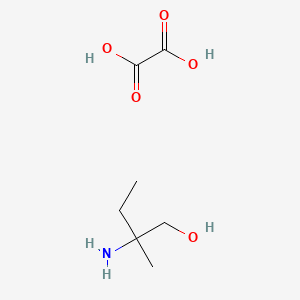
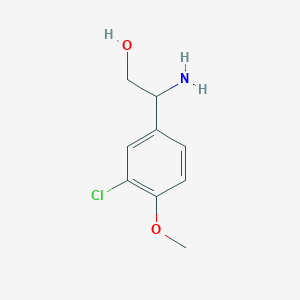
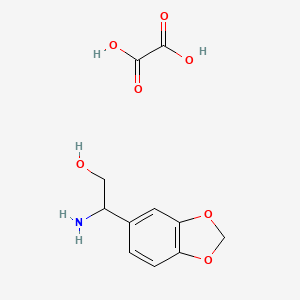
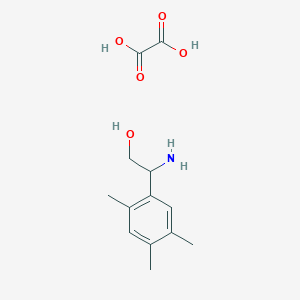
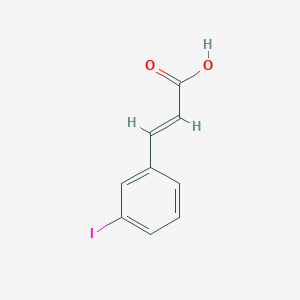
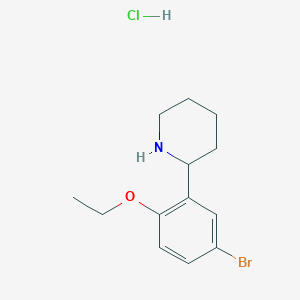
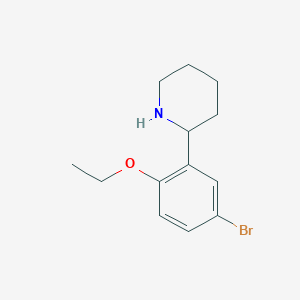
![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)